molecular formula C12H14ClNO2 B13196853 Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13196853
M. Wt: 239.70 g/mol
InChI Key: HKJXNNNGPXBULZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a 2-chlorophenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Another positional isomer with distinct properties.

    Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Bromine substitution instead of chlorine, resulting in different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChI Key

HKJXNNNGPXBULZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2Cl

Origin of Product

United States

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